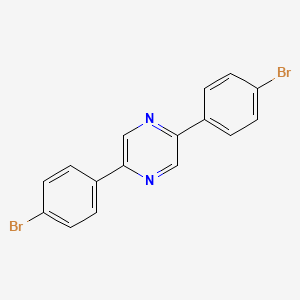

Pyrazine, 2,5-bis(4-bromophenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Bis(4-bromophenyl)pyrazine is an organic compound characterized by a pyrazine ring substituted with two 4-bromophenyl groups at the 2 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods: The reaction can be optimized for large-scale production by adjusting parameters such as catalyst loading, temperature, and solvent choice .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Bis(4-bromophenyl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The pyrazine ring can participate in redox reactions, altering its electronic properties.

Coupling Reactions: Further functionalization can be achieved through additional coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For redox reactions.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

2,5-Bis(4-bromophenyl)pyrazine is an organic compound with a pyrazine ring substituted at the 2 and 5 positions with two 4-bromophenyl groups. It has the molecular formula C16H10Br2N2 and a molecular weight of 390.07 g/mol. This compound has diverse applications in scientific research, including materials science, medicinal chemistry, and biological studies.

Scientific Research Applications

2,5-Bis(4-bromophenyl)pyrazine is employed across various scientific disciplines due to its unique chemical properties and reactivity.

Materials Science

- Organic Semiconductors and LEDs: 2,5-Bis(4-bromophenyl)pyrazine is used in the development of organic semiconductors and light-emitting diodes (LEDs). Tetra aryl pyrazine derivatives have applications in fluorescence sensors, cell imaging, microstructures aggregate, and electroluminescence devices .

Medicinal Chemistry

- Pharmacophore in Drug Design: The compound is investigated for its potential as a pharmacophore in drug design. Pyrazine derivatives, in general, are widely used in the synthesis of biologically active ingredients, making them a significant area of focus in pharmaceutical chemistry research . Pyrazine-modified natural product derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic properties .

Biological Studies

- Interactions with Biological Molecules: 2,5-Bis(4-bromophenyl)pyrazine is studied for its interactions with biological molecules and potential antimicrobial properties. Its mechanism of action involves interaction with molecular targets through its pyrazine ring and bromophenyl groups, which can modulate biological pathways, including DNA damage response and cell-wall stress in microorganisms.

Other Applications

- Electrochromic Devices: 2,5-Bis(4-bromophenyl)-3,6-diphenylpyrazine is used in electrochromic devices. It can be polymerized with other compounds for this application .

- Perovskite Solar Cells: Tetrakis(4-bromophenyl) pyrazine is used in perovskite solar cell applications as a hole transport material (HTM) .

Chemical Reactions

2,5-Bis(4-bromophenyl)pyrazine can undergo several chemical reactions, which enable further functionalization and the synthesis of diverse derivatives.

- Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.

- Oxidation and Reduction: The pyrazine ring can participate in redox reactions, altering its electronic properties.

- Coupling Reactions: Further functionalization can be achieved through additional coupling reactions. The synthesis of 2,5-Bis(4-bromophenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction, a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between aryl halides and boronic acids.

Common Reagents and Conditions: Palladium catalysts are used in coupling reactions, nucleophiles for substitution reactions, and oxidizing and reducing agents for redox reactions.

Mecanismo De Acción

The mechanism of action of 2,5-Bis(4-bromophenyl)pyrazine involves its interaction with molecular targets through its pyrazine ring and bromophenyl groups. These interactions can modulate various biological pathways, including DNA damage response and cell-wall stress in microorganisms .

Comparación Con Compuestos Similares

2,5-Bis(1-methylethyl)-pyrazine: Known for its antimicrobial activity.

4-Bromophenyl derivatives: Share similar substitution patterns and reactivity.

Uniqueness: 2,5-Bis(4-bromophenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry .

Actividad Biológica

Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyrazine, 2,5-bis(4-bromophenyl)- has emerged as a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and documented case studies.

Synthesis and Structure-Activity Relationships

The synthesis of Pyrazine, 2,5-bis(4-bromophenyl)- involves various methodologies that enhance its biological efficacy. Structure-activity relationship studies indicate that modifications to the pyrazine core significantly influence its pharmacological properties. For instance, the introduction of different substituents on the phenyl rings can alter the compound's activity against various biological targets.

Table 1: Structure-Activity Relationships of Pyrazine Derivatives

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 1 | - | 21.7 | Zika virus protease inhibitor |

| 2 | 4-Br | 4.65 | Anticancer activity |

| 3 | 4-Cl | 1.62 | Antiviral activity |

| 4 | - | >10 | Low activity |

Antiviral Activity

Research indicates that Pyrazine, 2,5-bis(4-bromophenyl)- exhibits potent antiviral properties, specifically as an allosteric inhibitor of the Zika virus protease (ZVpro). In a study, it demonstrated an IC50 value of 21.7 μM , showcasing its potential as a therapeutic agent against flavivirus infections . The compound's ability to inhibit viral replication was also confirmed in cellular models.

Anticancer Properties

The compound has shown significant anticancer activity across various cell lines. For example, it exhibited an IC50 value of 10.74 μM against the BEL-7402 cell line and 0.18 μM against MCF-7 breast cancer cells . The mechanism of action appears to involve apoptosis induction and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation .

Case Studies

Several studies have documented the efficacy of Pyrazine, 2,5-bis(4-bromophenyl)- in different biological contexts:

- Zika Virus Inhibition : A study highlighted that this pyrazine derivative effectively inhibited Zika virus replication with an EC50 value ranging from 300–600 nM in cellular assays .

- Anticancer Activity : Another research effort demonstrated that compounds containing this pyrazine structure exhibited significant antiproliferative effects in MCF-7 cells with IC50 values comparable to established chemotherapeutics .

- Tubulin Destabilization : The compound was shown to interact with tubulin at the colchicine-binding site, leading to effective disruption of microtubule dynamics in cancer cells .

Propiedades

Número CAS |

55453-06-0 |

|---|---|

Fórmula molecular |

C16H10Br2N2 |

Peso molecular |

390.07 g/mol |

Nombre IUPAC |

2,5-bis(4-bromophenyl)pyrazine |

InChI |

InChI=1S/C16H10Br2N2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H |

Clave InChI |

FXTSBGYXBMNLRJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)Br)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.